Superior Electron-Donating Capacity vs. Pelargonidin-3-glucoside
Asterin (cyanidin-3-glucoside) demonstrates a significantly lower oxidation peak potential (Epa) of +830 mV compared to +912 mV for pelargonidin-3-glucoside, as determined by cyclic voltammetry [1]. A lower Epa value indicates that the molecule is more easily oxidized, thereby acting as a more effective electron donor and free radical scavenger. This 82 mV difference, representing an approximately 9% lower potential, is a direct consequence of the presence of two hydroxyl groups on the B-ring of cyanidin, compared to the single hydroxyl group on pelargonidin [1].
| Evidence Dimension | Oxidation peak potential (Epa) as measure of antioxidant electron-donating capacity |
|---|---|
| Target Compound Data | +830 mV |
| Comparator Or Baseline | Pelargonidin-3-glucoside: +912 mV |
| Quantified Difference | 82 mV lower (approx. 9% reduction in potential), indicating superior ease of oxidation |
| Conditions | Cyclic voltammetry in mulberry anthocyanin extracts |
Why This Matters
For applications where electron-donating antioxidant capacity is the primary performance metric (e.g., functional food preservation, cosmetic anti-aging formulations), Asterin offers a quantifiable advantage over pelargonidin-based alternatives.
- [1] Liu S, Zhang Y. Antioxidant properties and electrochemical activity of anthocyanins and anthocyanidins in mulberries. J Food Meas Charact. 2024;18:3569–3576. View Source
